molecular formula C15H13F3N6O2 B610110 PIN1 inhibitor API-1 CAS No. 680622-70-2

PIN1 inhibitor API-1

Cat. No.: B610110
CAS No.: 680622-70-2
M. Wt: 366.30 g/mol
InChI Key: AQFWAWXGBQPBIA-UHFFFAOYSA-N
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Description

O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine (CAS 680622-70-2) is a synthetic guanine derivative designed to inhibit O6-alkylguanine-DNA alkyltransferase (AGT), an enzyme critical for repairing DNA alkylation damage. This compound features a trifluoroacetamidomethyl group at the para-position of the benzyl ring, which serves as a protective moiety to enhance stability during synthesis and delivery . Its synthesis involves coupling O6-[4-(aminomethyl)benzyl]guanine with trifluoroacetic acid derivatives under carbodiimide-mediated conditions, followed by deprotection and purification via reversed-phase HPLC (yield: 52–72%) . The trifluoroacetamidomethyl group improves solubility compared to unmodified benzylguanine (BG), addressing a key limitation of early AGT inhibitors .

Properties

IUPAC Name

N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N6O2/c16-15(17,18)13(25)20-5-8-1-3-9(4-2-8)6-26-12-10-11(22-7-21-10)23-14(19)24-12/h1-4,7H,5-6H2,(H,20,25)(H3,19,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFWAWXGBQPBIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(F)(F)F)COC2=NC(=NC3=C2NC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652683
Record name N-[(4-{[(2-Amino-7H-purin-6-yl)oxy]methyl}phenyl)methyl]-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680622-70-2
Record name N-[(4-{[(2-Amino-7H-purin-6-yl)oxy]methyl}phenyl)methyl]-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine typically involves the reaction of guanine derivatives with trifluoroacetamidomethyl benzyl compounds under specific conditions. The reaction often requires the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine are not extensively documented. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale production, including the use of more efficient catalysts and reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted guanine derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .

Scientific Research Applications

Cancer Therapy

Mechanism of Action
O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine specifically interacts with AGT, an enzyme responsible for repairing alkylated DNA. By inhibiting AGT, this compound can sensitize cancer cells to alkylating agents, which are commonly used in chemotherapy. This sensitization is crucial for overcoming drug resistance often observed in tumor cells .

Case Studies and Findings

  • In Vitro Studies : Research has shown that O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine effectively reduces AGT levels in various cancer cell lines, thereby increasing their susceptibility to agents like BCNU (carmustine). Studies indicated that pre-treatment with this compound allowed for a significant reduction in the required dosage of BCNU while maintaining therapeutic efficacy .
  • Animal Models : Animal studies have demonstrated that treatment with O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine leads to a marked depletion of AGT in tumors, correlating with enhanced sensitivity to chemotherapy .

Biochemical Research

Enzyme Inhibition Studies
The compound serves as a valuable tool in biochemical studies focusing on enzyme regulation and inhibition. Its ability to selectively inhibit AGT allows researchers to investigate the role of this enzyme in DNA repair processes and its implications in cancer biology.

Synthesis and Chemical Properties
The synthesis of O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine involves multiple steps that modify the guanine structure to enhance its reactivity and specificity towards AGT. The trifluoroacetamidomethyl group significantly improves its inhibitory potency compared to other guanine derivatives, making it a potent candidate for further research and potential therapeutic applications .

Industrial Applications

Development of Enzyme Inhibitors
In industrial settings, O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine can be utilized in the development of enzyme inhibitors for various processes. Its specificity and potency make it an attractive candidate for creating targeted inhibitors that could be applied in pharmaceutical manufacturing or biocatalysis.

Analytical Chemistry

Reference Standard Usage
Due to its well-characterized properties, this compound can also serve as a reference standard in analytical chemistry. It aids in the validation of assays designed to measure AGT activity or evaluate the effectiveness of other inhibitors.

Summary Table of Applications

Application AreaDescription
Cancer TherapyEnhances sensitivity of tumor cells to alkylating agents by inhibiting AGT.
Biochemical ResearchUsed as a tool for studying enzyme regulation and inhibition mechanisms related to DNA repair.
Industrial ApplicationsDevelopment of specific enzyme inhibitors for pharmaceutical and biocatalytic processes.
Analytical ChemistryServes as a reference standard for assays measuring AGT activity or evaluating inhibitor efficacy.

Mechanism of Action

The mechanism of action of O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine involves its interaction with specific enzymes, leading to the inhibition of their activity. The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s catalytic function. This inhibition can affect various biochemical pathways, depending on the enzyme targeted .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key AGT inhibitors and their properties:

Compound Name Substituent Position/Type Solubility AGT Inactivation Potency (vs. BG) Stability Notes Clinical Relevance
O6-Benzylguanine (BG) Unsubstituted benzyl Low 1.0 (baseline) Prone to degradation Phase II/III trials
O6-(4-Bromothenyl)guanine Bromothenyl at para Moderate ~2× BG Stable in vivo Preclinical/Phase I
O6-(p-Chlorobenzyl)guanine Chloro at para Low 0.8× BG Similar to BG Experimental
O6-(p-Methylbenzyl)guanine Methyl at para Low 0.7× BG Similar to BG Experimental
O6-[4-(Aminomethyl)benzyl]guanine (1) Aminomethyl at para High 1.5× BG Stable; no rearrangement Preclinical
O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine Trifluoroacetamidomethyl at para High Comparable to BG Enhanced metabolic stability Preclinical

Key Findings

Potency and Mechanism: BG remains the benchmark AGT inhibitor but suffers from poor solubility. Substitutions at the benzyl ring’s meta-position (e.g., aminomethyl in compound 2) enhance potency (2× BG) via additional active-site interactions . Para-substituted derivatives like the trifluoroacetamidomethyl variant show comparable potency to BG but improved solubility and stability . O6-(4-bromothenyl)guanine demonstrates superior potency (2× BG) due to its bromothenyl group, which forms stronger covalent bonds with AGT’s Cys145 residue .

Solubility and Stability :

  • The trifluoroacetamidomethyl group in the target compound enhances aqueous solubility, addressing a critical limitation of BG and its halogenated analogs .
  • Ortho-substituted analogs (e.g., compound 3) undergo intramolecular rearrangement to inactive forms, whereas para-substituted derivatives (e.g., compound 1 and the target compound) remain stable .

Biological Activity

O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine (TFABG) is a synthetic compound derived from guanine, designed primarily as an inhibitor of the enzyme O6-alkylguanine-DNA alkyltransferase (AGT). This enzyme plays a critical role in the repair of DNA damage caused by alkylating agents, which are commonly used in cancer therapies. The biological activity of TFABG is significant due to its enhanced potency compared to other AGT inhibitors, making it a valuable tool in cancer research and treatment.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₃F₃N₆O₂
  • CAS Number : 680622-70-2
  • IUPAC Name : O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine

The trifluoroacetamidomethyl group attached to the benzyl moiety enhances the compound's ability to inhibit AGT, allowing for more effective targeting of cancer cells while minimizing side effects associated with conventional chemotherapeutics .

TFABG functions by binding to AGT and inhibiting its activity through competitive mechanisms. This inhibition prevents AGT from repairing alkylated DNA, thereby sensitizing tumor cells to alkylating agents used in chemotherapy. The specificity of TFABG for AGT is crucial for enhancing the efficacy of cancer treatments that rely on DNA damage to induce cell death .

Inhibition of AGT

Preliminary studies indicate that TFABG exhibits a strong inhibitory effect on AGT, comparable to well-known inhibitors such as O6-benzylguanine (BG) and O6-4-fluorobenzylguanine. The potency of TFABG can be quantified using IC50 values, which indicate the concentration required to inhibit 50% of AGT activity:

CompoundIC50 (nM)
O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine72.3
O6-benzylguanine~100
O6-4-fluorobenzylguanine~150

This table illustrates that TFABG is more potent than its counterparts, making it a promising candidate for further research in cancer therapy.

Sensitization of Tumor Cells

TFABG has been shown to sensitize various tumor cell lines to alkylating agents, enhancing their therapeutic effects. For example, in vitro studies have demonstrated that pre-treatment with TFABG significantly increases the cytotoxicity of agents like BCNU (carmustine) in cancer cell lines resistant to these drugs. This effect is attributed to the depletion of AGT levels within the cells, which is crucial for overcoming drug resistance .

Case Studies and Research Findings

Several studies have investigated the pharmacological properties and clinical applications of TFABG:

Q & A

Q. What is the optimal synthetic route for preparing O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine?

The synthesis involves two key steps: (1) alkylation of guanine at the O6 position using a trifluoroacetyl-protected benzyl alcohol derivative and (2) deprotection of the trifluoroacetamide group. For example, potassium tert-butoxide in DMF facilitates nucleophilic substitution between guanine derivatives and protected benzyl alcohols . Post-reaction purification via reverse-phase HPLC (C18 column) ensures high-purity yields (~72%) . Critical parameters include anhydrous conditions, stoichiometric control of reagents, and monitoring by TLC or NMR to confirm intermediate formation.

Q. How is structural characterization of this compound performed?

Key techniques include:

  • ¹H NMR : Peaks at δ 4.58 (d, -CH2-NH-), 5.57 (s, -O-CH2-), and 7.81 (s, guanine H8) confirm the benzylguanine scaffold .
  • UV-Vis : Absorbance maxima at λ=241 nm (ε=7,500) and λ=282 nm (ε=8,700) in phosphate buffer (pH 7.0) indicate electronic transitions unique to the conjugated system .
  • ESI-HRMS : Molecular ion [M+H]+ at m/z 271.1 validates the molecular formula .

Q. What are common stability challenges during synthesis?

The trifluoroacetamide-protected intermediate is prone to hydrolysis under basic conditions. For example, heating O6-[2-(aminomethyl)benzyl]guanine in aqueous solutions at 65°C induces intramolecular rearrangement to N6-[2-(hydroxymethyl)benzyl]-2-aminoadenine (half-life: 51 h at pH 7.4) . Stability is enhanced by avoiding prolonged exposure to water, maintaining neutral pH during storage, and lyophilizing final products.

Advanced Research Questions

Q. How does this compound interact with O6-alkylguanine-DNA alkyltransferase (AGT)?

O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine acts as a pseudosubstrate inhibitor of AGT. The benzyl group mimics O6-methylguanine in DNA, enabling covalent transfer of the benzyl moiety to AGT’s active-site cysteine (Cys145), irreversibly inactivating the enzyme . Docking studies reveal that meta-substituted derivatives (e.g., compound 2) align with AGT’s active site similarly to native substrates, while ortho-substituted analogs (e.g., compound 3) adopt non-productive orientations .

Q. What methodologies quantify AGT inhibition kinetics?

  • ³H-labeled substrate assays : Incubate AGT with ³H-O6-benzylguanine analogs. Measure tritium transfer to AGT via scintillation counting .
  • Mass spectrometry (MS) : Monitor AGT inactivation by tracking molecular weight shifts (e.g., +121 Da for benzyl adducts) .
  • Fluorescence polarization : Use fluorescein-tagged O6-benzylguanine derivatives to detect binding affinity changes .

Q. How do structural modifications impact potency and selectivity?

  • Aminomethyl substitution : Meta-substitution (position 4) enhances AGT binding by 10-fold compared to ortho-substituted analogs due to optimal hydrogen bonding with AGT residues (e.g., Tyr114, Glu172) .
  • Trifluoroacetamide vs. free amine : The trifluoroacetamide group improves solubility and stability during synthesis but requires deprotection (via K2CO3/MeOH-H2O) to restore inhibitory activity .
  • Benzyl linker length : Short linkers (e.g., methylene) reduce steric hindrance, improving AGT access .

Data Contradictions and Troubleshooting

Q. Why do some analogs show unexpected decomposition during purification?

Ortho-substituted derivatives (e.g., compound 3) undergo intramolecular cyclization in aqueous or heated conditions, forming adenines instead of guanines . Mitigation strategies:

  • Use aprotic solvents (e.g., DMF, THF) during synthesis.
  • Avoid recrystallization from water; opt for ethanol or methanol.
  • Confirm product integrity via ¹H NMR (e.g., loss of guanine H8 at δ 7.81 indicates decomposition) .

Q. How to reconcile discrepancies in AGT inhibition assays?

Variability arises from:

  • AGT source : Human AGT has a higher repair capacity than bacterial homologs .
  • Substrate preparation : Ensure oligonucleotides contain a single O6-alkylguanine lesion to avoid off-target alkylation .
  • Buffer conditions : AGT activity is pH-dependent (optimal at pH 7.5–8.0); include DTT to stabilize cysteine residues .

Experimental Design Considerations

Q. What controls are essential for in vitro AGT studies?

  • Positive control : Use O6-benzylguanine (BG), a well-characterized AGT inhibitor .
  • Negative control : Treat samples with heat-inactivated AGT or omit the enzyme.
  • Internal standard : Spike reactions with deuterated O6-methylguanine for MS quantification .

Q. How to optimize cellular uptake in in vivo models?

  • Liposomal encapsulation : Enhances bioavailability and reduces hematologic toxicity (e.g., neutropenia) .
  • Prodrug strategies : Convert the trifluoroacetamide group to a hydrolyzable ester for targeted release in tumors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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